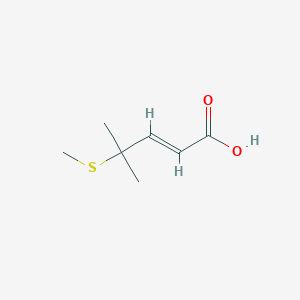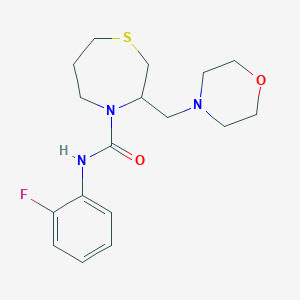
(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine” is a complex organic molecule that likely contains a purine ring (a type of heterocyclic aromatic organic compound), a furan ring (a heterocyclic compound with a five-membered ring), and an amine group .
Molecular Structure Analysis
While the exact molecular structure of this compound is not available, related compounds such as “4-[(2-Chloro-7H-purin-6-yl)amino]butanoic acid” have a molecular formula of C9H10ClN5O2 .Wissenschaftliche Forschungsanwendungen
Cancer Research
- Cytotoxic Evaluation for Cancer Treatment : A study by Kapadiya and Khunt (2018) focused on purine-based compounds, including a derivative similar to (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine. They found that these compounds showed promise in cell proliferation inhibitors for treating various types of cancer, particularly non-small cell lung cancer (Kapadiya & Khunt, 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Zhang et al. (2019) investigated the effect of a compound similar to (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine on corrosion inhibition in mild steel. Their results indicated significant inhibition properties, making it a potential candidate for corrosion protection applications (Zhang et al., 2019).
Material Science
- Development of Polyurethane Materials : Du et al. (2014) researched the use of furfuryl amine, a component of the compound , in the creation of linear polyurethane materials with potential applications in self-healing materials and advanced manufacturing processes (Du et al., 2014).
Antimicrobial Applications
- Antimicrobial Activity : Arora et al. (2013) synthesized derivatives of furfuryl amine and tested them for antimicrobial activity, suggesting potential applications in combating microbial infections (Arora et al., 2013).
Pharmaceutical Synthesis
- Synthesis of Pharmaceuticals : Various studies, such as those by Gruzdev et al. (2015), Roggen et al. (2008), and Schirrmacher et al. (2002), have explored the synthesis of purine derivatives, including compounds structurally related to (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine. These derivatives have potential applications in pharmaceutical synthesis, specifically in developing new therapeutic agents (Gruzdev et al., 2015), (Roggen et al., 2008), (Schirrmacher et al., 2002).
Eigenschaften
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O/c11-10-15-8(7-9(16-10)14-5-13-7)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,12,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUOPVCOXHVPJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine | |
CAS RN |
101862-47-9 |
Source


|
| Record name | 2-chloro-N-[(furan-2-yl)methyl]-7H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)


![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)

![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)